N-(2,4-Dimethylphenyl)piperidine
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Overview
Description
N-(2,4-Dimethylphenyl)piperidine is an organic compound with the molecular formula C13H19N It is a derivative of piperidine, a six-membered heterocyclic amine, and features a 2,4-dimethylphenyl group attached to the nitrogen atom of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,4-Dimethylphenyl)piperidine can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylphenylamine with piperidine under appropriate conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactions and microwave-assisted synthesis are some of the advanced techniques employed in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions that may involve catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of this compound .
Scientific Research Applications
N-(2,4-Dimethylphenyl)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,4-Dimethylphenyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)piperidine: A similar compound with a different substitution pattern on the phenyl ring.
Bupivacaine: A local anesthetic that shares structural similarities with N-(2,4-Dimethylphenyl)piperidine.
Levobupivacaine: The S-enantiomer of bupivacaine, used for its anesthetic properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
81506-14-1 |
---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)piperidine |
InChI |
InChI=1S/C13H19N/c1-11-6-7-13(12(2)10-11)14-8-4-3-5-9-14/h6-7,10H,3-5,8-9H2,1-2H3 |
InChI Key |
UCWWONCTWSKJGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCCC2)C |
Origin of Product |
United States |
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